molecular formula C13H17BrN2 B6164839 1-(5-bromo-2,3-dihydro-1H-inden-1-yl)piperazine CAS No. 1263378-16-0

1-(5-bromo-2,3-dihydro-1H-inden-1-yl)piperazine

Cat. No.: B6164839
CAS No.: 1263378-16-0
M. Wt: 281.2
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Description

1-(5-Bromo-2,3-dihydro-1H-inden-1-yl)piperazine is a chemical compound that belongs to the class of indene derivatives It features a bromine atom attached to the indene ring and a piperazine moiety

Preparation Methods

The synthesis of 1-(5-bromo-2,3-dihydro-1H-inden-1-yl)piperazine typically involves the following steps:

    Bromination of Indene: The starting material, indene, undergoes bromination to introduce a bromine atom at the 5-position. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Formation of 2,3-Dihydro-1H-Indene: The brominated indene is then hydrogenated to form 2,3-dihydro-1H-indene. This step involves the use of hydrogen gas (H2) and a palladium (Pd) catalyst.

    Attachment of Piperazine: The final step involves the nucleophilic substitution reaction between 2,3-dihydro-1H-indene and piperazine. This reaction is typically carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Bromo-2,3-dihydro-1H-inden-1-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) and a palladium (Pd) catalyst to reduce the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

1-(5-Bromo-2,3-dihydro-1H-inden-1-yl)piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is investigated for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2,3-dihydro-1H-inden-1-yl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine moiety can interact with neurotransmitter receptors in the brain, potentially modulating their activity. Additionally, the indene ring may interact with enzymes or other proteins, affecting their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(5-Bromo-2,3-dihydro-1H-inden-1-yl)piperazine can be compared with other similar compounds, such as:

    1-(5-Chloro-2,3-dihydro-1H-inden-1-yl)piperazine: This compound features a chlorine atom instead of bromine and may exhibit different reactivity and biological activity.

    1-(5-Fluoro-2,3-dihydro-1H-inden-1-yl)piperazine: The presence of a fluorine atom can significantly alter the compound’s electronic properties and interactions with biological targets.

    1-(5-Methyl-2,3-dihydro-1H-inden-1-yl)piperazine: The methyl group introduces steric effects that can influence the compound’s reactivity and binding affinity.

The uniqueness of this compound lies in its specific combination of the bromine atom and piperazine moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

1263378-16-0

Molecular Formula

C13H17BrN2

Molecular Weight

281.2

Purity

95

Origin of Product

United States

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